1-Fluoro-2-(2-methoxyphenyl)naphthalene

Description

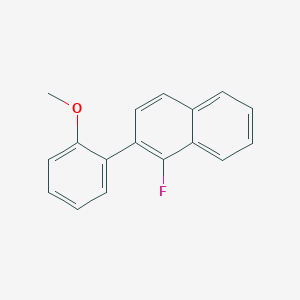

1-Fluoro-2-(2-methoxyphenyl)naphthalene is a fluorinated aromatic compound characterized by a naphthalene core substituted with a fluorine atom at position 1 and a 2-methoxyphenyl group at position 2. The methoxy group (-OCH₃) is electron-donating, while the fluorine atom exerts an electron-withdrawing effect, creating a unique electronic balance that influences reactivity, solubility, and biological interactions.

Properties

CAS No. |

918630-50-9 |

|---|---|

Molecular Formula |

C17H13FO |

Molecular Weight |

252.28 g/mol |

IUPAC Name |

1-fluoro-2-(2-methoxyphenyl)naphthalene |

InChI |

InChI=1S/C17H13FO/c1-19-16-9-5-4-8-14(16)15-11-10-12-6-2-3-7-13(12)17(15)18/h2-11H,1H3 |

InChI Key |

YUIHNBWJNWRRPW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=C(C3=CC=CC=C3C=C2)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Fluoro-2-(2-methoxyphenyl)naphthalene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild conditions . Another method involves the fluorination of naphthalene derivatives using reagents such as Selectfluor . Industrial production methods may vary, but they generally follow similar principles, ensuring the efficient and scalable synthesis of the compound.

Chemical Reactions Analysis

1-Fluoro-2-(2-methoxyphenyl)naphthalene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, boron reagents, and fluorinating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Fluoro-2-(2-methoxyphenyl)naphthalene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology and Medicine: The compound’s derivatives may have potential biological activities, making it a candidate for drug development and other biomedical applications.

Industry: It can be used in the production of materials with specific properties, such as polymers and advanced materials .

Mechanism of Action

The mechanism of action of 1-Fluoro-2-(2-methoxyphenyl)naphthalene involves its interaction with various molecular targets. The fluorine atom’s presence can influence the compound’s reactivity and interaction with other molecules. The specific pathways and targets depend on the compound’s application and the context in which it is used .

Comparison with Similar Compounds

Key Comparisons:

Substituent Effects :

- Electron-Withdrawing Groups (e.g., F, CF₃) : Fluorine and trifluoromethyl groups increase electrophilicity, enhancing reactivity in substitution reactions and interactions with biological targets like enzymes . Methoxy groups, conversely, donate electrons, stabilizing aromatic systems and altering solubility .

- Positional Isomerism : The placement of substituents on the naphthalene ring significantly impacts properties. For example, 1-fluoro derivatives exhibit different electronic profiles compared to 2-fluoro isomers due to resonance effects .

Biological Activity :

- Fluorinated compounds generally show higher metabolic stability and membrane permeability. This compound’s dual functionality may synergize antimicrobial and anticancer effects, as seen in analogs like 1-(2-(Difluoromethoxy)phenyl)naphthalene .

- Methyl or chloro substituents, as in 1-Chloro-2-methoxynaphthalene, often reduce bioactivity compared to fluorine due to increased toxicity or steric hindrance .

Applications :

- Medicinal Chemistry : Fluorine-containing derivatives are prioritized in drug design. For instance, 1-Fluoro-2-(3-(trifluoromethyl)phenyl)naphthalene is explored as a topoisomerase inhibitor .

- Materials Science : Methoxy-substituted naphthalenes, such as 1-(2-Methoxyphenyl)-2-methyl-naphthalene, are used in polymer synthesis due to their thermal stability .

Research Findings and Data

Electronic Properties (Comparative Analysis):

- Lipophilicity : Fluorine increases logP values (e.g., 1-Fluoro-2-(2-fluorophenyl)naphthalene: logP ~3.2 vs. 1-Methoxy-2-phenylnaphthalene: logP ~2.8) .

- Metabolic Stability: Fluorinated derivatives exhibit longer half-lives in vitro. For example, 1-Fluoro-2-(3-(trifluoromethyl)phenyl)naphthalene shows 50% degradation after 24 hours in hepatic microsomes, compared to <10% for non-fluorinated analogs .

Reactivity in Substitution Reactions:

- Fluorine at position 1 undergoes slower nucleophilic substitution than chlorine due to stronger C-F bonds. For example, 1-Chloro-2-methoxynaphthalene reacts with NaOH 3x faster than its fluoro analog .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.